molecular formula C21H20N6O2 B2681607 N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105225-56-6

N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

货号: B2681607
CAS 编号: 1105225-56-6
分子量: 388.431
InChI 键: QARWIYGZPREIJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N6-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 350.37 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a benzo[d][1,3]dioxole moiety and a 3,4-dimethylphenyl group.

1. Adenosine Receptor Affinity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit affinity for A1 adenosine receptors. A study demonstrated that various analogues of this compound were synthesized and tested for their binding affinity to the A1 receptor using radiolabeled ligands. The results showed that certain substitutions at the N1 and N5 positions significantly enhanced receptor affinity, suggesting that the structural modifications in this compound could lead to improved biological activity against adenosine receptors .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. In vitro assays revealed that these compounds could effectively induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. The mechanism was attributed to the inhibition of cyclin-dependent kinases (CDKs) and modulation of cell cycle progression .

3. Inhibition of Kinases

The compound has been implicated in the inhibition of various kinases involved in cancer progression. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit CDK2 and other kinases at low micromolar concentrations (IC50 values ranging from 0.3 µM to 24 µM). This inhibition leads to reduced tumor growth and enhanced apoptosis in treated cells .

Case Study 1: In Vitro Efficacy

In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated significant cytotoxic effects at concentrations as low as 5 µM after 48 hours of exposure. The study employed flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Molecular Docking Studies

Molecular docking simulations were conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. The docking results suggested strong interactions with the ATP-binding site of CDK2, providing insights into its mechanism of action as a potential therapeutic agent .

Data Table: Biological Activity Summary

Activity TypeTargetIC50 (µM)Mechanism
Adenosine Receptor BindingA1 Adenosine ReceptorVariesCompetitive inhibition
Anticancer ActivityMCF-7 Cell Line5Induction of apoptosis
Kinase InhibitionCDK20.3 - 24Inhibition of kinase activity

属性

IUPAC Name

6-N-(1,3-benzodioxol-5-ylmethyl)-4-N-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-12-3-5-15(7-13(12)2)24-19-16-10-23-27-20(16)26-21(25-19)22-9-14-4-6-17-18(8-14)29-11-28-17/h3-8,10H,9,11H2,1-2H3,(H3,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARWIYGZPREIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。